4-吗啉-4-基甲基苄胺

描述

Synthesis Analysis

The synthesis of compounds involving 4-Morpholin-4-ylmethylbenzylamine and its derivatives has been explored in various contexts. For instance, a novel organic NLO crystal, morpholin-4-ium p-aminobenzoate, was synthesized by reacting morpholine with 4-aminobenzoic acid, indicating the versatility of morpholine in crystal formation . Another study reported the green polymerization of 4-(oxiran-2-ylmethyl)morpholine, prepared by reacting morpholine with epichlorohydrine, showcasing morpholine's utility in polymer science . Asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, was achieved through a multi-step process involving the regioselective opening of homochiral epichlorohydrin with 4-fluorobenzylamine . These studies demonstrate the diverse synthetic routes and applications of morpholine derivatives in various chemical domains.

Molecular Structure Analysis

X-ray crystallography has been a pivotal tool in determining the molecular structure of morpholine derivatives. The structure of morpholin-4-ium p-aminobenzoate was solved using Direct Methods and refined by full-matrix least-squares technique, revealing its crystallization in a monoclinic system . Similarly, the structure of a 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal complex with carbon tetrachloride was elucidated, showing a shortened intermolecular contact between the nitro group and a chlorine atom of CCl4 . The crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was determined, providing insights into the dihedral angles between different rings in the molecule . These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of these compounds.

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions, as evidenced by the coupling reaction between morpholine and the diazonium ion formed from 4-aminobenzoic acid to yield a compound with a linear triazene moiety . Additionally, the synthesis of 4-(2-Aminoethyl) morpholine derivatives involved reactions with arylsulfonyl chlorides and subsequent reactions with chlorobenzyl chloride or bromobenzyl bromide . These reactions highlight the chemical versatility and reactivity of morpholine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives have been characterized through various techniques. Thermal stability and decomposition details of morpholin-4-ium p-aminobenzoate were studied through TG/DTA thermograms, while its optical properties were assessed through UV-visible transmission spectra . The polymerization product of 4-(oxiran-2-ylmethyl)morpholine was characterized by intrinsic viscosity, indicating its physical properties relevant to polymer science . The photophysical properties of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine were investigated through absorption and emission spectra, providing insights into its electronic transitions . These studies provide a comprehensive understanding of the physical and chemical behaviors of morpholine derivatives.

科学研究应用

1. 聚合物合成

4-吗啉-4-基甲基苄胺用于合成智能吗啉官能统计共聚物。这些通过氮氧化物介导聚合合成的聚合物表现出水性热响应性,表明在响应性材料和智能聚合物中具有潜在应用 (Lessard, Savelyeva, & Maríc, 2012)。

2. 药物开发

它是 DNA 依赖性蛋白激酶 (DNA-PK) 抑制剂合成中的关键组分,展示了在增强癌症治疗中放射治疗效果方面的巨大潜力 (Cano 等人,2010)。

3. 对映体的合成

4-吗啉-4-基甲基苄胺用于药物化合物中对映体的不对称合成,表明其在生产用于药物开发的手性分子中的效用 (Kato, Morie, Harada, & Matsumoto, 1994)。

4. 凝血酶抑制

它构成了新型凝血酶抑制剂中的结构基序的一部分,该抑制剂在抗凝治疗和心血管疾病管理中具有潜在应用 (Nilsson 等人,2003)。

5. 神经激肽-1 受体拮抗

该化合物已用于开发神经激肽-1 受体拮抗剂,在治疗呕吐和抑郁症方面具有潜在的治疗应用 (Harrison 等人,2001)。

6. 晶体结构分析

该化合物用于晶体学研究,有助于理解各种化合物中的分子相互作用和构效关系 (Banu 等人,2013)。

安全和危害

作用机制

Target of Action

Morpholinyl-bearing compounds have been studied for their role as small-molecule lysosomal ph modulators .

Mode of Action

Morpholinyl-bearing compounds have been shown to facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . They are capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for these compounds to modulate lysosomal pH .

Biochemical Pathways

The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can potentially affect various cellular processes that are regulated by lysosomal ph .

Result of Action

Morpholinyl-bearing compounds have been shown to disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . These effects could potentially influence various cellular processes.

属性

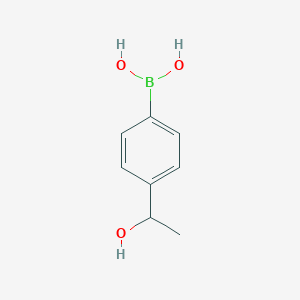

IUPAC Name |

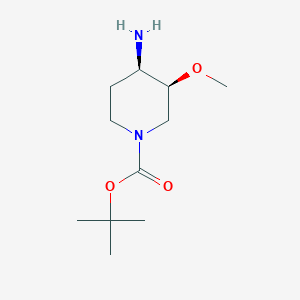

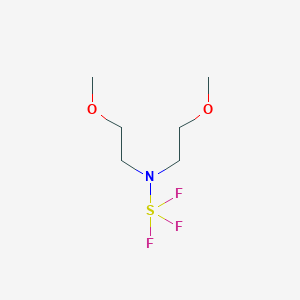

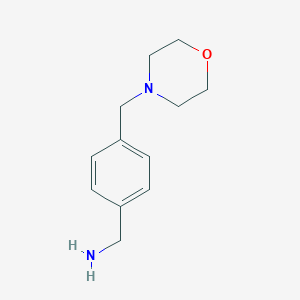

[4-(morpholin-4-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMQHFNPBREFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383721 | |

| Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholin-4-ylmethylbenzylamine | |

CAS RN |

91271-84-0 | |

| Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(morpholin-4-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。